

what is (R,R)-VVD-118313

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Compound of Interest

Compound Name: (R,R)-VVD-118313

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An In-Depth Technical Guide to **(R,R)-VVD-118313**: A Selective Allosteric Inhibitor of JAK1

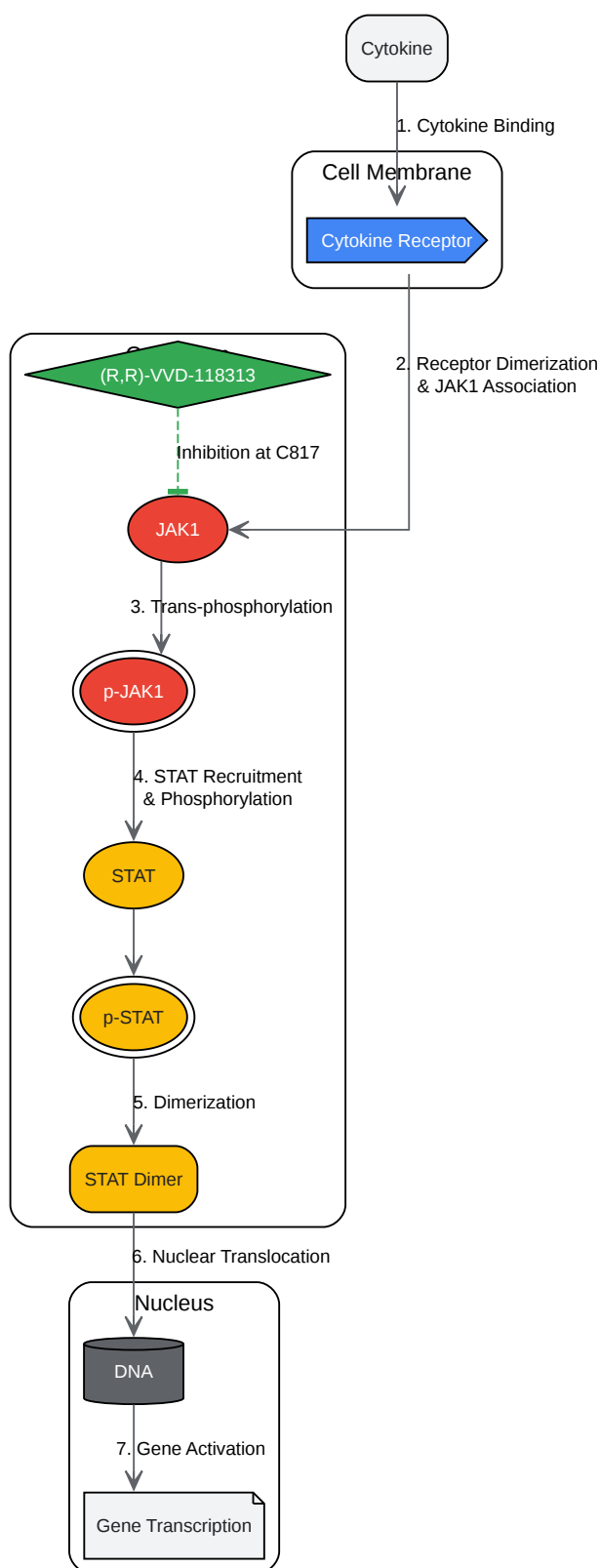
Introduction

(R,R)-VVD-118313 is a stereoisomer of VVD-118313, a potent, selective, and covalently-acting allosteric inhibitor of Janus kinase 1 (JAK1).[1][2] As a member of the Janus kinase family (which also includes JAK2, JAK3, and TYK2), JAK1 is a critical mediator of cytokine signaling, playing a key role in inflammatory and autoimmune diseases, as well as in cancer.[3][4] VVD-118313 distinguishes itself from many other JAK inhibitors by targeting a non-catalytic, isoform-restricted cysteine residue, offering a novel mechanism for achieving high selectivity.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key data associated with **(R,R)-VVD-118313** and its parent compound, VVD-118313, tailored for researchers and drug development professionals.

Core Mechanism of Action

VVD-118313 operates through a unique allosteric mechanism, covalently binding to cysteine residue 817 (C817) located in the pseudokinase (JH2) domain of JAK1.[3][5] This specific cysteine is present in JAK1 and TYK2 (as C838) but is notably absent in JAK2 and JAK3, forming the basis for the inhibitor's remarkable selectivity.[3][6] By engaging C817, VVD-118313 blocks the trans-phosphorylation of JAK1, a critical step in its activation, thereby inhibiting downstream signaling cascades.[1][5][7] This allosteric inhibition effectively decouples the kinase from its upstream cytokine receptor activation, preventing the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][7]

The covalent nature of this interaction contributes to the durable and potent inhibitory effects of the compound.^[3] Furthermore, **(R,R)-VVD-118313**, as an isomer of VVD-118313, contains an alkyne group, making it a useful tool for chemical biology applications such as click chemistry.^[1] This feature allows for the attachment of reporter tags to visualize and track the molecule in experimental systems.



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Figure 1: JAK1-STAT Signaling Pathway and Inhibition by **(R,R)-VVD-118313**.

Quantitative Data Summary

The inhibitory activity of VVD-118313 has been quantified across various cellular assays, demonstrating its potency and selectivity. The data presented below is a summary of key findings from published literature.

Parameter	Assay System	Value	Reference
IC50	IFN α -stimulated STAT1 phosphorylation (human PBMCs)	32 nM	[8]
IC50	IL-6-stimulated STAT3 phosphorylation (human PBMCs)	~30-50 nM	[9]
IC50	IL-2-stimulated STAT5 phosphorylation (human PBMCs)	Partial inhibition at 0.1-1 μ M	[5][9]
Cysteine Engagement	JAK1_C817 in human PBMCs	Near-complete at 0.1 μ M	[5]
Cysteine Engagement	TYK2_C838 in human PBMCs	Near-complete at 0.1 μ M	[5]
Effect on JAK2	GM-CSF-stimulated STAT5 phosphorylation (human PBMCs)	Inactive	[5]
Effect on C817A Mutant	IFN α /IL-6-stimulated STAT1/3 phosphorylation	Inactive	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used in the characterization of VVD-

118313.

Cell Culture and Treatment

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll gradient centrifugation.[10] For cytokine stimulation assays, PBMCs are pre-incubated with VVD-118313 or vehicle control (DMSO) for a specified duration (e.g., 2-3 hours) before stimulation with a specific cytokine (e.g., IFN α , IL-6, IL-2, GM-CSF) for a short period (e.g., 15-30 minutes).[5][9]

The 22Rv1 human prostate carcinoma cell line is also utilized, particularly for experiments involving the expression of wild-type (WT) or mutant forms of JAK1 (e.g., C817A).[5] These cells are cultured in appropriate media and transfected to express the desired JAK1 constructs.

Western Blotting for Phospho-STAT Analysis

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation.

- **Cell Lysis:** Following treatment and stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins.
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
- **Quantification:** The band intensities are quantified using densitometry software, and the levels of phosphorylated STAT are normalized to the total STAT levels.



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Figure 2: Experimental Workflow for Western Blot Analysis of STAT Phosphorylation.

Mass Spectrometry-Based Activity-Based Protein Profiling (MS-ABPP)

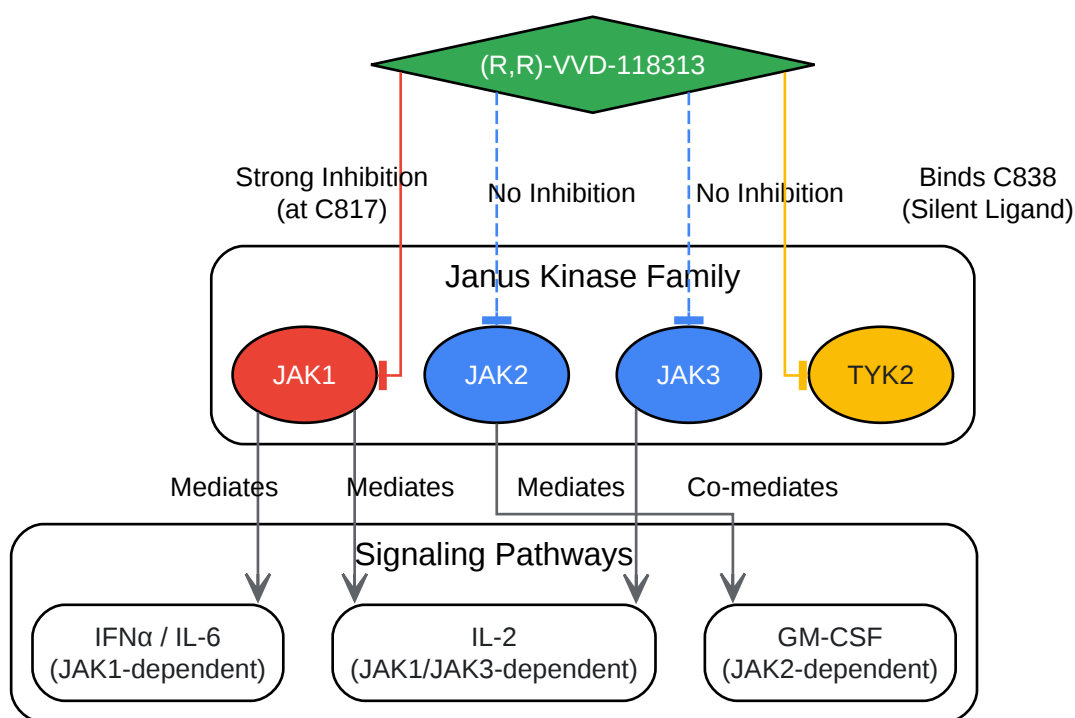
Objective: To identify the specific cysteine residues engaged by VVD-118313 across the proteome.

- Cell Treatment: Human PBMCs are treated in situ with VVD-118313 or DMSO for a defined period (e.g., 3 hours).
- Proteome Lysing and Labeling: Cells are lysed, and the proteomes are treated with an iodoacetamide-desthiobiotin (IA-DTB) probe, which labels cysteine residues that have not been engaged by the inhibitor.
- Protein Enrichment: The labeled proteins are enriched using streptavidin beads.
- Proteolytic Digestion: The enriched proteins are digested into peptides (e.g., with trypsin).
- LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the IA-DTB-labeled cysteine-containing peptides.
- Data Analysis: The relative abundance of labeled peptides from the inhibitor-treated sample is compared to the DMSO control to determine the degree of engagement for each cysteine residue. A significant reduction in the signal for a specific cysteine indicates engagement by VVD-118313.

Selectivity Profile

A key advantage of VVD-118313 is its high selectivity for JAK1-dependent signaling pathways. While it potently inhibits IFN α - and IL-6-mediated signaling, which are strongly dependent on

JAK1, it only partially affects the IL-2 pathway, which relies on both JAK1 and JAK3.[5] Crucially, signaling pathways that are independent of JAK1, such as the GM-CSF pathway mediated by JAK2, are not impaired by VVD-118313.[5] This selective inhibition profile is a significant advancement over less-selective, ATP-competitive JAK inhibitors and suggests the potential for a more favorable side-effect profile in therapeutic applications.



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Figure 3: Selectivity Profile of (R,R)-VVD-118313 among JAK Family Members.

Conclusion

(R,R)-VVD-118313 and its parent compound represent a significant advancement in the development of selective JAK1 inhibitors. By targeting a unique, allosteric cysteine residue, these molecules achieve a level of selectivity that is difficult to obtain with traditional ATP-competitive inhibitors. The detailed experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this novel class of inhibitors. The high potency, selectivity, and well-defined mechanism of action make (R,R)-VVD-118313 a valuable tool for dissecting JAK1 signaling and a promising candidate for further development.

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